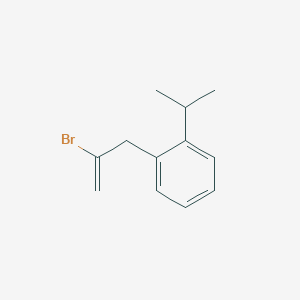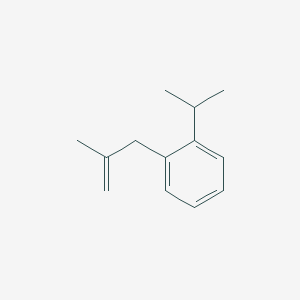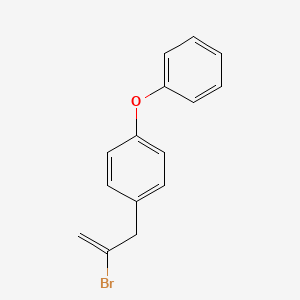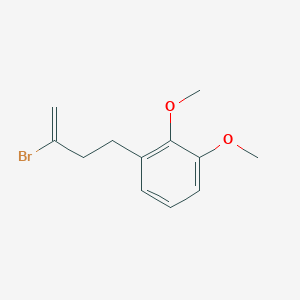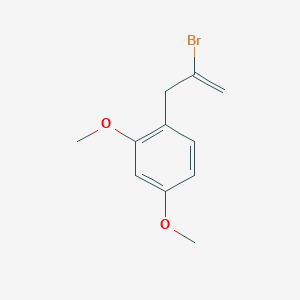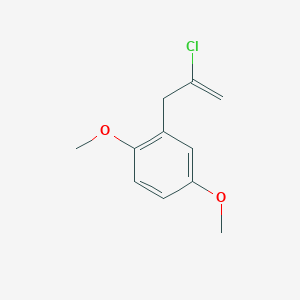
2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene
概要
説明
The compound “2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene” is an organic compound containing a propene group attached to a phenyl ring with two methoxy groups and a chloro group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecule likely has a planar aromatic ring (the phenyl group) with sp2 hybridized carbons. The propene group is likely to be non-planar due to the sp2 hybridized carbon forming a pi bond .Chemical Reactions Analysis
The compound could potentially undergo reactions at the double bond of the propene group, such as addition reactions. The aromatic ring could participate in electrophilic aromatic substitution reactions, especially considering the activating effect of the methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar methoxy groups could increase its solubility in polar solvents. The double bond in the propene group could make it more reactive than a similar compound without a double bond .作用機序
Target of Action
It is known that similar compounds are often involved in carbon-carbon bond forming reactions .
Mode of Action
It is known that similar compounds participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound “2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene” may be involved in the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It is known that similar compounds can result in the formation of new carbon-carbon bonds .
実験室実験の利点と制限
2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene has several advantages for use in laboratory experiments. It has a relatively low toxicity, making it safe to use in experiments. It is also relatively easy to synthesize, making it readily available for use in experiments. Additionally, it is known to produce intense effects in humans, making it ideal for use in experiments studying the effects of psychedelics on humans.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound, which means that there is still much to be learned about its effects and mechanisms of action. Additionally, it is not available in large quantities, making it difficult to use in large-scale experiments.
将来の方向性
1. Investigating the effects of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene on cognitive functions such as memory, learning, and decision-making.
2. Investigating the effects of this compound on mood and behavior.
3. Investigating the effects of this compound on the immune system.
4. Investigating the effects of this compound on the cardiovascular system.
5. Investigating the mechanisms of action of this compound.
6. Developing new synthesis methods for this compound.
7. Developing new methods for purifying this compound.
8. Investigating the effects of this compound in combination with other drugs.
9. Investigating the effects of this compound in combination with other psychedelics.
10. Investigating the therapeutic potential of this compound.
科学的研究の応用
2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene has been studied extensively in the laboratory for its potential applications in the field of neuroscience. It has been used to study the effects of psychedelics on the brain, as well as to investigate the mechanisms of action of psychedelic drugs. It has been used to study the effects of psychedelics on learning and memory, as well as to investigate the effects of psychedelics on mood and behavior. It has also been used to investigate the effects of psychedelics on the immune system, as well as to study the effects of psychedelics on the cardiovascular system.
Safety and Hazards
特性
IUPAC Name |
2-(2-chloroprop-2-enyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWGSJGZINKRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242328 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-13-7 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-1,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




